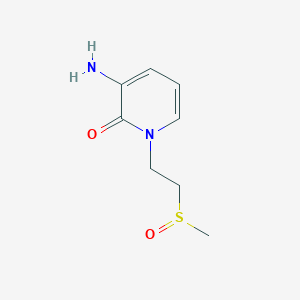
3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and sulfinyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2-propanediol with a suitable sulfinylating agent under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and may be carried out at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups to the amino moiety.
Aplicaciones Científicas De Investigación
3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the sulfinyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one is unique due to its specific arrangement of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions, as well as participate in substitution reactions, makes it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H12N2O2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
3-amino-1-(2-methylsulfinylethyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2S/c1-13(12)6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3 |
Clave InChI |
BFWYIYAGSRDDSE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCN1C=CC=C(C1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
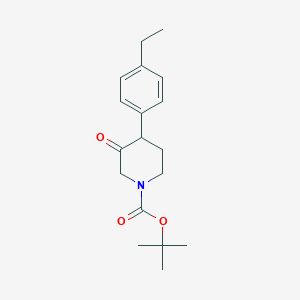

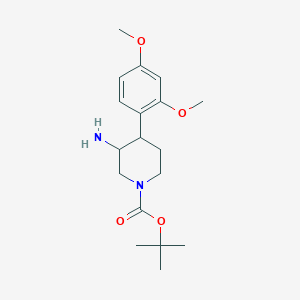

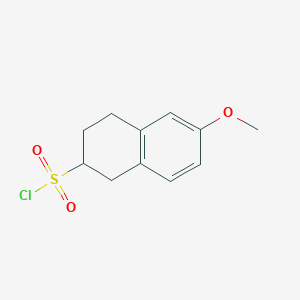
![2,6-Diisopropylphenyl{[4-(3-Methoxyphenyl)-1-pyrimidin-2-ylpiperidin-4-yl]carbonyl}sulfamate](/img/structure/B13171393.png)
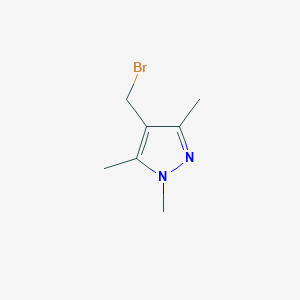
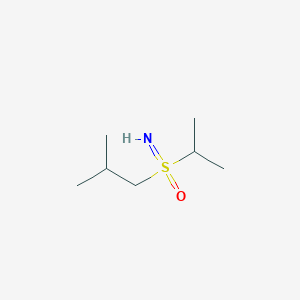
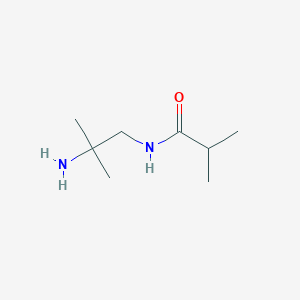
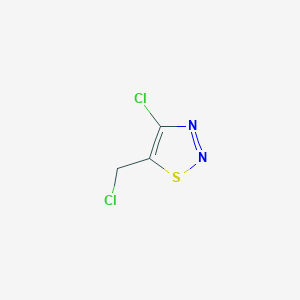
![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
![4-[4-(Bromomethyl)phenyl]morpholine](/img/structure/B13171433.png)
